molecular formula C18H20N2O2 B4949828 N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B4949828
M. Wt: 296.4 g/mol
InChI Key: GRVVCXDMCPBNEW-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide" belongs to a class of organic chemicals that often exhibit a wide range of chemical and physical properties due to their complex molecular structures. While specific studies on this compound are scarce, research on structurally related compounds can provide insights into potential synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

Research on similar compounds often involves the use of various synthetic routes to achieve desired molecular structures. For example, studies have been conducted on the synthesis of complex organic molecules, including diamides and derivatives, through methods such as direct acylation, condensation reactions, and the use of catalysts to improve reaction efficiency and selectivity (Dandekar et al., 1999).

Molecular Structure Analysis

The molecular structure of organic compounds like "N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide" is crucial in determining their chemical behavior and properties. Techniques such as NMR, X-ray crystallography, and DFT studies are commonly used to analyze and confirm the molecular structures of such compounds (Guangmei Li et al., 2022).

Chemical Reactions and Properties

The chemical behavior of compounds within this category can vary significantly based on their molecular structure. Reactions such as hydrolysis, oxidation, and substitutions are common, with the specific outcomes depending on the functional groups present in the molecule. The reactivity towards various reagents and under different conditions can provide valuable information about the chemical properties of the compound (A. Thibblin, 1993).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are directly related to the compound's molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (G. Brewer et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and stability, are crucial for predicting how the compound interacts with other molecules. These properties are often studied through reactions with selected reagents and under controlled conditions to determine the compound's reactivity and stability profile (L. Rublova et al., 2017).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-5-8-15(9-6-12)11-19-17(21)18(22)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVCXDMCPBNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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